Synthesis and Characterization of 2,5,7-Triazaspiro[3.5]nonan-6-one: A Rigid Bioisosteric Scaffold
Synthesis and Characterization of 2,5,7-Triazaspiro[3.5]nonan-6-one: A Rigid Bioisosteric Scaffold
An in-depth technical whitepaper on the synthesis, characterization, and application of the rigid bioisosteric scaffold, 2,5,7-Triazaspiro[3.5]nonan-6-one.
Introduction & Pharmacological Relevance
In modern medicinal chemistry, the transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a proven strategy for improving clinical success rates. Spirocyclic scaffolds, particularly azaspirocycles, have emerged as privileged structures. They offer superior metabolic stability, enhanced aqueous solubility, and unique vectorial presentation of pharmacophores compared to traditional flat heterocycles like piperazines or morpholines[1].
The compound 2,5,7-triazaspiro[3.5]nonan-6-one (CAS: 2460750-02-9 for the hydrochloride salt) represents a highly specialized spirocyclic system. Structurally, it consists of a four-membered azetidine ring spiro-fused at position 4 to a six-membered cyclic urea (tetrahydropyrimidin-2-one). This architecture provides a highly rigid, polar core with distinct hydrogen-bonding vectors, making it an exceptional bioisostere for diamines in drug discovery [2].
Quantitative Physicochemical Profile
To understand its utility, we must first look at the inherent physicochemical properties of the scaffold. The data below summarizes the predicted and validated metrics for the base compound.
| Property | Value / Metric | Pharmacological Implication |
| Chemical Formula | C₆H₁₁N₃O | Low molecular weight allows for extensive functionalization. |
| Monoisotopic Mass | 141.0902 Da | Ideal for fragment-based drug discovery (FBDD). |
| TPSA | 54.5 Ų | Excellent membrane permeability; CNS penetrant potential. |
| Hydrogen Bond Donors | 3 (2x Urea, 1x Azetidine) | High capacity for target-protein interaction. |
| Hydrogen Bond Acceptors | 2 | Balanced polar profile. |
| Predicted pKa (Azetidine) | ~9.2 - 9.6 | Protonated at physiological pH, ensuring good solubility. |
Table 1: Physicochemical properties of 2,5,7-Triazaspiro[3.5]nonan-6-one.
Retrosynthetic Analysis & Strategic Logic
The synthesis of highly strained spirocycles requires orthogonal protection strategies and careful management of ring strain. The target molecule contains a highly strained azetidine ring and a thermodynamically stable 6-membered cyclic urea.
Causality in Route Design: We construct the spiro center via a sequential Horner-Wadsworth-Emmons (HWE) olefination followed by an Aza-Michael addition. The highly strained nature of the azetidine ring makes the exocyclic double bond of the intermediate highly electrophilic. This is driven by the relief of ring strain (sp² to sp³ transition at the future spiro carbon) upon nucleophilic attack [3].
Retrosynthetic analysis of 2,5,7-Triazaspiro[3.5]nonan-6-one from N-Boc-azetidin-3-one.
Step-by-Step Experimental Methodologies
As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are strictly met.
Step 1: HWE Olefination to Form the Exocyclic Alkene
-
Objective: Convert the ketone of N-Boc-azetidin-3-one into an exocyclic nitrile.
-
Procedure: To a suspension of NaH (60% in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add diethyl cyanomethylphosphonate (1.1 eq) dropwise. Stir for 30 mins until gas evolution ceases. Add N-Boc-azetidin-3-one (1.0 eq) in THF dropwise. Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.
-
Validation: TLC (Hexane/EtOAc 3:1) should show complete consumption of the ketone. ¹H NMR will show a characteristic vinylic proton singlet at ~5.3 ppm.
Step 2: Aza-Michael Addition
-
Objective: Establish the quaternary spiro center.
-
Causality: Benzylamine (BnNH₂) is chosen over ammonia. Ammonia is a gas (hard to quantify) and prone to over-alkylation. Benzylamine is sterically demanding, ensuring strictly mono-addition, and the benzyl group is easily cleaved later.
-
Procedure: Dissolve the alkene from Step 1 in acetonitrile. Add benzylamine (1.5 eq) and a catalytic amount of DBU (0.1 eq). Heat to 60 °C for 12 hours. Concentrate and purify via silica gel chromatography.
-
Validation: LC-MS will confirm the mass of the adduct [M+H]⁺. The vinylic proton at 5.3 ppm in the ¹H NMR must completely disappear, replaced by a complex multiplet of the newly formed sp³ system.
Step 3: Chemoselective Nitrile Reduction
-
Objective: Reduce the nitrile to a primary amine without cleaving the Boc group or opening the azetidine ring.
-
Causality: Harsh hydride reagents (like LiAlH₄ at reflux) can cause reductive ring-opening of azetidines. We utilize Raney Nickel with hydrogen gas in methanolic ammonia. The ammonia suppresses the formation of secondary amine byproducts.
-
Procedure: Dissolve the intermediate in 7M NH₃ in MeOH. Add Raney Ni (slurry in water, washed with MeOH). Stir under H₂ atmosphere (50 psi) at room temperature for 16 hours. Filter carefully through Celite (Caution: Raney Ni is pyrophoric).
-
Validation: IR spectroscopy will show the disappearance of the sharp C≡N stretch at ~2250 cm⁻¹. LC-MS will show the expected diamine mass.
Step 4: Urea Cyclization
-
Objective: Form the 6-membered cyclic urea.
-
Causality: 1,1'-Carbonyldiimidazole (CDI) is utilized instead of triphosgene. Triphosgene generates HCl, which would prematurely deprotect the Boc group. CDI generates imidazole, a mild base that protects the acid-sensitive azetidine.
-
Procedure: Dissolve the diamine (1.0 eq) in anhydrous DCM at a high dilution (0.01 M) to prevent intermolecular oligomerization. Add DIPEA (2.0 eq). Using a syringe pump, add a solution of CDI (1.2 eq) in DCM over 2 hours. Stir for an additional 4 hours.
-
Validation: LC-MS will show a mass shift of +26 Da (addition of CO, loss of 2H). ¹H NMR will show two distinct broad singlets for the urea NH protons.
Troubleshooting logic for optimizing the CDI-mediated urea cyclization step.
Step 5: Global Deprotection
-
Objective: Remove the benzyl and Boc protecting groups to yield the final target.
-
Procedure:
-
Debenzylation: Dissolve the cyclic urea in MeOH. Add 10% Pd/C. Stir under H₂ (1 atm) for 12 hours. Filter through Celite and concentrate.
-
Boc-Deprotection: Treat the resulting residue with 4M HCl in dioxane at room temperature for 2 hours. Concentrate under vacuum and triturate with diethyl ether to precipitate the product.
-
-
Validation: ¹H NMR (in D₂O) will show the complete absence of aromatic protons (7.2-7.4 ppm) and the massive tert-butyl singlet (~1.4 ppm). The final product is isolated as a highly pure, white, hygroscopic powder [4].
Analytical Characterization Standards
To ensure the scientific integrity of the synthesized 2,5,7-Triazaspiro[3.5]nonan-6-one hydrochloride, the following analytical benchmarks must be met:
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₆H₁₂N₃O⁺ [M+H]⁺: 142.0975
-
Found: 142.0974 (± 5 ppm error margin).
-
-
¹H NMR (400 MHz, D₂O):
-
The azetidine protons (C1 and C3) will appear as distinct AB systems or complex multiplets depending on the conformational rigidity induced by the spiro-fusion, typically resonating between 3.80 and 4.20 ppm.
-
The urea ring methylene protons (C8 and C9) will appear as distinct multiplets between 1.80 and 3.40 ppm.
-
-
¹³C NMR (100 MHz, D₂O):
-
The carbonyl carbon (C=O) is the most deshielded, appearing at ~158 ppm.
-
The quaternary spiro carbon will appear uniquely between 35-45 ppm, lacking any attached protons (confirmed via DEPT-135).
-
Conclusion
The synthesis of 2,5,7-Triazaspiro[3.5]nonan-6-one represents a masterclass in managing ring strain and orthogonal protection. By leveraging the inherent electrophilicity of strained exocyclic alkenes and utilizing pseudo-high dilution cyclization techniques, researchers can reliably access this privileged bioisosteric scaffold. Its incorporation into drug discovery pipelines offers a direct pathway to improving the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.
References
-
"Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery", Angewandte Chemie International Edition,[Link]
-
"Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists", Bioorganic & Medicinal Chemistry,[Link]
-
"Recent advances in synthetic facets of immensely reactive azetidines", RSC Advances,[Link]
-
"2,5,7-triazaspiro[3.5]nonan-6-one hydrochloride", PubChem,[Link]
